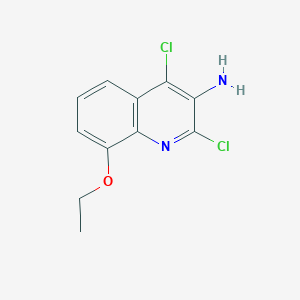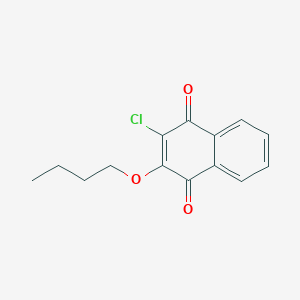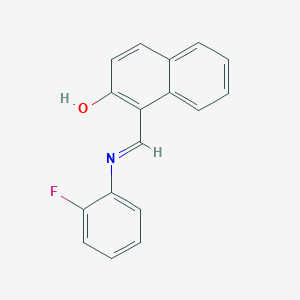
N-(1,4-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4-Diméthyl-2,3-dihydro-1H-indén-2-yl)benzamide est un composé chimique connu pour sa structure unique et ses applications potentielles dans divers domaines. Ce composé présente un noyau indène substitué par des groupes diméthyles et une fraction benzamide, ce qui en fait un sujet intéressant pour la recherche chimique et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(1,4-Diméthyl-2,3-dihydro-1H-indén-2-yl)benzamide implique généralement la réaction du 1,4-diméthyl-2,3-dihydro-1H-indène avec le chlorure de benzoyle en présence d'une base telle que la pyridine. La réaction est réalisée sous reflux pour assurer la conversion complète des matières premières en produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir du N-(1,4-Diméthyl-2,3-dihydro-1H-indén-2-yl)benzamide de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
N-(1,4-Diméthyl-2,3-dihydro-1H-indén-2-yl)benzamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir la fraction benzamide en amine.
Substitution : Les réactions de substitution électrophile peuvent se produire sur le cycle aromatique, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme le brome (Br2) et l'acide nitrique (HNO3) sont utilisés pour les réactions de substitution électrophile.
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation d'amines.
Substitution : Formation de divers dérivés substitués en fonction du réactif utilisé.
Applications de la recherche scientifique
N-(1,4-Diméthyl-2,3-dihydro-1H-indén-2-yl)benzamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de N-(1,4-Diméthyl-2,3-dihydro-1H-indén-2-yl)benzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et entraînant divers effets biologiques. Des études détaillées sont nécessaires pour élucider les mécanismes moléculaires et les voies exacts impliqués.
Applications De Recherche Scientifique
N-(1,4-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1,4-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2,3-Dihydro-1H-indén-2-yl)benzamide
- N-(2,3-Dihydro-1H-indén-2-yl)-N,2-diméthyl-1,3-thiazole-4-carboxamide
Unicité
N-(1,4-Diméthyl-2,3-dihydro-1H-indén-2-yl)benzamide est unique en raison de son modèle de substitution spécifique sur le noyau indène, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport aux composés similaires. Cette unicité en fait un composé précieux pour la recherche et le développement futurs.
Propriétés
Numéro CAS |
61957-47-9 |
|---|---|
Formule moléculaire |
C18H19NO |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
N-(1,4-dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide |
InChI |
InChI=1S/C18H19NO/c1-12-7-6-10-15-13(2)17(11-16(12)15)19-18(20)14-8-4-3-5-9-14/h3-10,13,17H,11H2,1-2H3,(H,19,20) |
Clé InChI |
VOIZFPUJZJYNGN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CC2=C(C=CC=C12)C)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



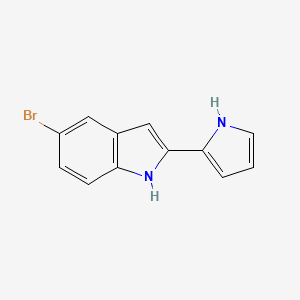


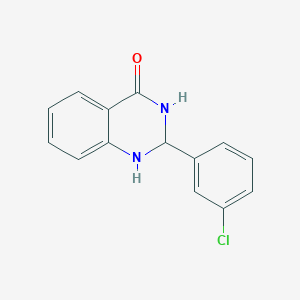




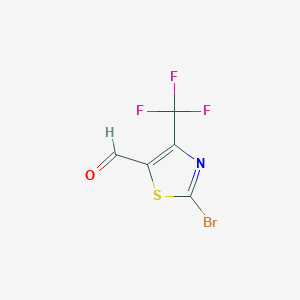
![2-(2h-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B11856501.png)
